Pomalidomide-5-C6-NH2 (hydrochloride)

Description

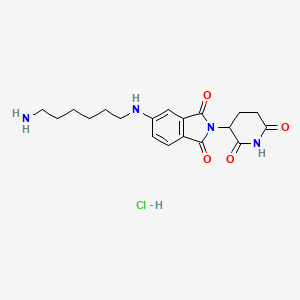

Pomalidomide-5-C6-NH2 (hydrochloride) is a synthetic derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) used in oncology. This compound features a hexyl (C6) amine-terminated linker at the 5-position of the pomalidomide backbone, conjugated as a hydrochloride salt to enhance solubility and stability.

Key physicochemical properties (inferred from analogs in and ):

Properties

Molecular Formula |

C19H25ClN4O4 |

|---|---|

Molecular Weight |

408.9 g/mol |

IUPAC Name |

5-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C19H24N4O4.ClH/c20-9-3-1-2-4-10-21-12-5-6-13-14(11-12)19(27)23(18(13)26)15-7-8-16(24)22-17(15)25;/h5-6,11,15,21H,1-4,7-10,20H2,(H,22,24,25);1H |

InChI Key |

KTHUUQRWMVSNHF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-5-C6-NH2 (hydrochloride) typically involves the modification of pomalidomide to introduce a 6-aminohexyl group. This process includes several steps:

Starting Material: Pomalidomide is used as the starting material.

Introduction of the 6-Aminohexyl Group: The 6-aminohexyl group is introduced through a nucleophilic substitution reaction.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability

Industrial Production Methods

Industrial production of Pomalidomide-5-C6-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-5-C6-NH2 (hydrochloride) undergoes various chemical reactions, including:

Nucleophilic Substitution: Introduction of the 6-aminohexyl group.

Hydrochloride Formation: Reaction with hydrochloric acid to form the hydrochloride salt.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and amines, with conditions typically involving organic solvents and controlled temperatures.

Hydrochloride Formation: Hydrochloric acid is used under aqueous conditions to form the hydrochloride salt

Major Products

The major product of these reactions is Pomalidomide-5-C6-NH2 (hydrochloride), which is used in further applications such as the development of PROTACs .

Scientific Research Applications

Scientific Research Applications

Pomalidomide has been approved for treating relapsed and refractory multiple myeloma, particularly in patients who have undergone multiple prior therapies. The compound's ability to modulate immune responses and induce apoptosis in malignant cells makes it a valuable therapeutic agent.

Case Study Example: Efficacy in Multiple Myeloma

A systematic review indicated that pomalidomide-based regimens, particularly when combined with dexamethasone, showed significant efficacy in managing relapsed multiple myeloma. In clinical trials, patients exhibited improved overall survival rates compared to traditional therapies .

Clinical Implications and Safety Profile

Despite its therapeutic benefits, pomalidomide is associated with several adverse events (AEs). Common AEs include hematologic toxicities such as neutropenia and thrombocytopenia, as well as increased risks of thromboembolic events when combined with corticosteroids .

Table 2: Common Adverse Events Associated with Pomalidomide

| Adverse Event | Incidence (%) |

|---|---|

| Neutropenia | 53 |

| Anemia | 38 |

| Thrombocytopenia | 26 |

| Venous Thromboembolism | Varies based on risk factors |

Emerging Research Directions

The versatility of pomalidomide-5-C6-NH2 (hydrochloride) extends beyond oncology; it is being explored for potential applications in autoimmune diseases and inflammatory conditions due to its immunomodulatory properties . Ongoing research aims to optimize PROTAC designs using this compound to enhance specificity and reduce off-target effects.

Table 3: Potential Applications Beyond Cancer

| Disease Type | Application Potential |

|---|---|

| Autoimmune Diseases | Modulation of immune responses |

| Inflammatory Conditions | Targeted protein degradation |

Mechanism of Action

Pomalidomide-5-C6-NH2 (hydrochloride) exerts its effects by binding to cereblon (CRBN), an E3 ubiquitin ligase. This binding recruits the target protein to the CRBN complex, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism is central to the function of PROTACs, which are designed to selectively degrade specific proteins within cells .

Comparison with Similar Compounds

Pomalidomide-5-C5-NH2 Hydrochloride (GMSL-1396)

Key Differences :

Pomalidomide-Amino-PEG5-NH2 Hydrochloride (CAS 2421217-05-0)

Key Differences :

- Solubility: PEGylation drastically improves hydrophilicity, making this variant more suitable for intravenous formulations.

- Flexibility: 18 rotatable bonds in the PEG5 linker vs.

- Applications: PEG linkers are preferred in PROTACs for extended plasma half-life and reduced immunogenicity .

Other Thalidomide Derivatives

lists multiple PEG- and alkyl-modified thalidomide derivatives (e.g., O-PEG3-OH, O-C4-NH2). These exhibit:

- Variable solubility : PEGylated derivatives > alkylamine derivatives.

- Molecular weight range : 350–600 g/mol, depending on linker length and modifications.

- Functional groups : Hydroxyl (-OH), azide (-N3), and piperazine groups enable diverse conjugation strategies .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Linker Type | Key Applications |

|---|---|---|---|---|---|

| Pomalidomide-5-C6-NH2·HCl | Hypothetical | C19H24N4O4·ClH | ~409–420 | C6 alkyl | PROTACs, targeted therapy |

| Pomalidomide-5-C5-NH2·HCl (GMSL-1396) | 2925306-39-2 | C18H22N4O4·ClH | 394.85 | C5 alkyl | Research-grade PROTACs |

| Pomalidomide-Amino-PEG5-NH2·HCl | 2421217-05-0 | Not specified | 586.204 | PEG5 | Long-circulating PROTACs |

| O-PEG3-OH Thalidomide | Not provided | Not specified | ~450–500 | PEG3 | Solubility enhancement |

Research Findings and Implications

Linker Length vs. Bioactivity :

- Alkyl chains (C5/C6) balance lipophilicity and solubility. Shorter chains (C4–C5) are common in blood-brain barrier penetrant drugs, while C6 may improve tissue retention .

PEGylation Advantages :

- PEG linkers reduce renal clearance and improve solubility, as seen in ’s PEG5 variant. However, excessive PEG length can hinder target engagement due to steric hindrance .

Biological Activity

Pomalidomide-5-C6-NH2 (hydrochloride) is a derivative of pomalidomide, an immunomodulatory drug (IMiD) that has gained attention for its therapeutic potential, particularly in treating multiple myeloma and other malignancies. This compound is recognized for its ability to recruit cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which plays a crucial role in mediating the drug's biological effects.

Pomalidomide-5-C6-NH2 (hydrochloride) exerts its biological activity primarily through the following mechanisms:

- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells, which is essential for combating cancer.

- Inhibition of Angiogenesis : It disrupts the formation of new blood vessels that tumors require for growth and metastasis.

- Immunomodulation : Pomalidomide enhances the immune response by stimulating natural killer (NK) cells and altering cytokine production, which is vital for targeting cancer cells effectively .

In Vitro and In Vivo Studies

Research has demonstrated that pomalidomide and its analogs exhibit significant antiproliferative activities against various cancer cell lines. For example, studies have shown that pomalidomide-5-C6-NH2 can lead to:

- Inhibition of Cancer Cell Growth : In vitro assays indicate that this compound has potent growth inhibitory effects on multiple myeloma cells and other tumor types.

- Alteration of Cytokine Profiles : It modulates levels of cytokines such as TNF-α, IL-6, and VEGF, which are critical in cancer progression and inflammation .

Data Table: Biological Activity of Pomalidomide-5-C6-NH2

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HepG-2 (Liver Cancer) | 2.03 | Induces apoptosis, inhibits NFκB signaling |

| PC3 (Prostate Cancer) | 2.51 | Promotes immune response, inhibits angiogenesis |

| MCF-7 (Breast Cancer) | 0.82 | Induces cell cycle arrest |

Data derived from comparative studies with thalidomide as a standard .

Clinical Efficacy in Multiple Myeloma

Pomalidomide has been extensively studied in clinical settings for relapsed or refractory multiple myeloma. A notable case study involved patients who had previously shown resistance to both bortezomib and lenalidomide. In this study:

- Combination Therapy : Pomalidomide was administered alongside low-dose dexamethasone.

- Response Rate : Patients exhibited a significant response rate, demonstrating the compound's ability to overcome previous drug resistance.

- Safety Profile : The treatment was well-tolerated, with manageable side effects similar to those observed with other IMiDs .

Mechanistic Insights from Research

Further investigations into the mechanism of action revealed that pomalidomide-5-C6-NH2 modulates key signaling pathways involved in tumor growth and survival:

Q & A

Basic Research Questions

Q. What is the role of Pomalidomide-5-C6-NH2 (hydrochloride) in PROTAC design, and how does its structure enable targeted protein degradation?

- Mechanism : Pomalidomide-5-C6-NH2 (hydrochloride) serves as a key component in PROTACs (Proteolysis-Targeting Chimeras). It binds to cereblon (CRBN), an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of target proteins. The compound’s structure includes a thalidomide-derived CRBN-binding moiety, a C6 alkyl linker, and a terminal amine group for conjugating target protein ligands .

- Methodological Insight : When designing PROTACs, ensure the linker length (C6 here) balances steric flexibility and binding efficiency. The hydrochloride salt enhances solubility in aqueous buffers, critical for in vitro assays .

Q. How do the structural features of Pomalidomide-5-C6-NH2 (hydrochloride) influence its solubility and stability in experimental settings?

- Structural Analysis :

- Thalidomide moiety : Mediates CRBN binding.

- C6 linker : Provides spatial flexibility for optimal ternary complex formation.

- Hydrochloride salt : Improves solubility in polar solvents (e.g., water, DMSO) compared to freebase forms .

Q. What analytical methods are recommended to confirm the purity and identity of Pomalidomide-5-C6-NH2 (hydrochloride)?

- HPLC : Use a C18 column with a mobile phase of methanol/water (containing 0.1% TFA) for purity assessment (>95% by UV detection at 220–280 nm) .

- Mass Spectrometry : Confirm molecular weight (466.92 g/mol) via ESI-MS .

Advanced Research Questions

Q. How does varying the linker length (e.g., C4 vs. C6) in pomalidomide derivatives impact PROTAC efficacy and off-target effects?

- Experimental Design :

- Comparative Analysis : Synthesize PROTACs with C4, C6, and C8 linkers. Test degradation efficiency (DC50) for model targets (e.g., BRD4) via Western blot.

- Findings : Longer linkers (C6) may enhance ternary complex formation but increase molecular weight, potentially reducing cell permeability. Shorter linkers (C4) might limit degradation efficiency due to steric hindrance .

Q. What strategies mitigate off-target effects caused by cereblon binding in pomalidomide-based PROTACs?

- Control Experiments :

- Use CRBN-knockout cell lines to differentiate on-target vs. off-target degradation.

- Compare activity of Pomalidomide-5-C6-NH2 (hydrochloride) with non-functional analogs (e.g., linker-scrambled or enantiomeric controls) .

- Data Interpretation : Off-target effects may arise from unintended protein-ligand interactions; validate specificity using thermal shift assays or CRISPR screening.

Q. How can researchers optimize synthetic routes for conjugating Pomalidomide-5-C6-NH2 (hydrochloride) to target protein ligands?

- Synthetic Workflow :

Amide Coupling : Use HATU/DIPEA in DMF to conjugate the terminal amine to carboxylic acid-containing ligands.

Click Chemistry : Employ azide-alkyne cycloaddition if ligands contain azide groups .

- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Typical yields range from 60–80% after HPLC purification .

Q. What are the key stability challenges of Pomalidomide-5-C6-NH2 (hydrochloride) in long-term assays, and how are they addressed?

- Degradation Pathways : Hydrolysis of the amide bond under acidic/basic conditions or prolonged exposure to aqueous buffers.

- Mitigation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.